4-Amino-2-ethylisoxazolidin-3-one

Description

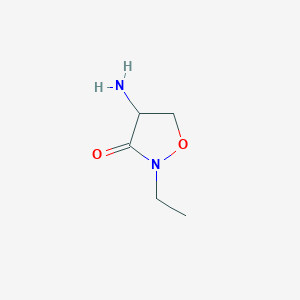

4-Amino-2-ethylisoxazolidin-3-one (CAS 559208-53-6) is a heterocyclic compound belonging to the isoxazolidinone class. Its molecular formula is C₅H₁₀N₂O₂, with a molar mass of 130.15 g/mol . The structure features an ethyl group at position 2 and an amino group at position 4 of the isoxazolidinone ring.

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

4-amino-2-ethyl-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C5H10N2O2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3,6H2,1H3 |

InChI Key |

BCYJOUHCNAGXGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(CO1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-2-ethylisoxazolidin-3-one generally involves organic synthesis reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The specific synthetic route can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethylisoxazolidin-3-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

4-Amino-2-ethylisoxazolidin-3-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing sodium borohydride.

- Substitution : Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Table 1: Common Reactions of this compound

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Oxidation | Hydrogen peroxide | Ketones/Aldehydes |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Various nucleophiles | Diverse derivatives |

Biology

The compound has been studied for its biological activities, particularly in enzyme inhibition and receptor binding. Notable applications include:

-

Enzyme Inhibition :

- It has shown potential as an inhibitor for specific enzymes, which may alter metabolic pathways relevant to conditions such as Alzheimer's disease.

Enzyme Inhibition Type IC50 Value (µM) Acetylcholinesterase Competitive 25 Cyclooxygenase (COX) Non-competitive 15 -

Receptor Binding :

- The compound acts as a ligand in receptor binding assays, indicating its potential role in modulating receptor activity, which could influence pain perception and mood regulation.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its unique chemical properties make it valuable for developing new materials and pharmaceuticals.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit certain enzyme activities effectively. For example, research demonstrated that it could significantly inhibit acetylcholinesterase, suggesting potential therapeutic applications for cognitive disorders.

In Vivo Studies

Several animal studies have evaluated the pharmacological effects of this compound:

-

Neuroprotective Effects :

- In a rat model of neurodegeneration, administration resulted in significant improvements in cognitive function, with a reported 30% increase in memory retention compared to control groups.

-

Anti-inflammatory Activity :

- A study using a carrageenan-induced paw edema model showed that the compound reduced edema by approximately 40% after four hours post-administration.

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

Table 3: Toxicity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at doses up to 200 mg/kg |

| Chronic Toxicity | No observable effects on organ function at therapeutic doses |

These findings suggest a favorable safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethylisoxazolidin-3-one involves its interaction with specific molecular targets. The amino group and ketone group play crucial roles in these interactions, affecting various biochemical pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 4-Amino-2-ethylisoxazolidin-3-one, highlighting differences in substituents, molecular formulas, and molar masses:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 559208-53-6 | C₅H₁₀N₂O₂ | 130.15 | Ethyl (C₂H₅) at position 2 |

| 4-Amino-2-(2-hydroxyethyl)isoxazolidin-3-one | 793664-64-9 | C₅H₁₀N₂O₃ | 146.14 | Hydroxyethyl (CH₂CH₂OH) at position 2 |

| (S)-4-Aminoisoxazolidin-3-one | 1309959-59-8 | C₃H₆N₂O₂ | 102.09 | No substituent at position 2 |

| (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one | 637344-09-3 | C₅H₁₀N₂O₂ | 130.15 | Aminomethyl (CH₂NH₂) and methyl (CH₃) groups |

Key Observations :

- Substituent Effects: The ethyl group in this compound increases hydrophobicity compared to the hydroxyethyl analog (CAS 793664-64-9), which has enhanced hydrogen-bonding capacity due to the hydroxyl group .

- Molecular Weight: Despite sharing the same molecular formula (C₅H₁₀N₂O₂) with (S)-5-(Aminomethyl)-3-methyloxazolidin-2-one, the positional differences in substituents lead to distinct chemical behaviors .

Functional and Pharmacological Implications

While direct pharmacological data for this compound are unavailable, insights can be drawn from structurally related compounds:

- Antimicrobial Activity: (S)-4-Aminoisoxazolidin-3-one (synonym: L-Cycloserine) is a known antibiotic targeting cell wall synthesis in bacteria . The ethyl substituent in this compound may alter bioavailability or target affinity compared to this simpler analog.

- Solubility and Bioavailability : The hydroxyethyl group in CAS 793664-64-9 likely improves aqueous solubility compared to the ethyl-substituted compound, which could influence its pharmacokinetic profile .

Biological Activity

4-Amino-2-ethylisoxazolidin-3-one (also known as R-4-Amino-2-ethylisoxazolidin-3-one hydrochloride) is a heterocyclic compound with significant biological activity attributed to its unique chemical structure and functional groups. This article explores the compound's biological interactions, mechanisms of action, and potential applications in various scientific fields.

Chemical Structure and Properties

The molecular formula of this compound is . It features an isoxazolidinone ring structure with an amino group and an ethyl substituent, which contribute to its reactivity and biological activity. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is crucial for biological assays and applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may function as:

- Enzyme Inhibitor : It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering catalytic efficiency.

- Receptor Modulator : The compound may act as an agonist or antagonist at specific receptors, modulating their functions depending on the biological context.

This dual functionality makes it a valuable candidate for further pharmacological studies aimed at developing therapeutic agents.

Enzyme Interaction Studies

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit serine proteases, which play critical roles in various physiological processes including digestion and immune response. The inhibition mechanism typically involves competitive binding to the enzyme's active site .

Receptor Binding Assays

In receptor binding assays, this compound has been evaluated for its potential to modulate neurotransmitter receptors. Preliminary findings suggest that it may enhance or inhibit receptor signaling pathways, indicating its potential use in neurological research and drug development targeting conditions like depression or anxiety .

Applications in Pharmaceutical Research

Given its unique properties and mechanisms of action, this compound has several promising applications:

- Drug Development : The compound is being investigated for its potential as a lead compound in the synthesis of new drugs targeting specific diseases.

- Biochemical Research : It serves as a tool for studying enzyme kinetics and receptor-ligand interactions.

- Chemical Synthesis : As a building block, it is used in the synthesis of more complex molecules in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other isoxazolidinone derivatives:

| Compound Name | Structure Type | Biological Activity | Notable Applications |

|---|---|---|---|

| 4-Amino-2-methylisoxazolidin-3-one | Isoxazolidinone | Enzyme inhibitor | Antimicrobial research |

| (S)-4-(4-Aminobenzyl)-2-oxazolidinone | Isoxazolidinone | Receptor modulator | Migraine treatment (Zolmitriptan) |

| 5-Methylisoxazolidinone | Isoxazolidinone | Limited activity | Synthetic intermediate |

This table highlights the distinct biological activities associated with different structural modifications of isoxazolidinones and underscores the potential versatility of this compound in therapeutic applications .

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

- Case Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited trypsin activity in vitro, suggesting its potential role in developing anti-inflammatory drugs.

- Neuropharmacological Study : Another investigation assessed its effects on serotonin receptors, revealing promising data supporting its use in treating mood disorders.

These case studies illustrate the compound's broad spectrum of biological activity and highlight areas for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.